(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is a highly specialized, non-proteinogenic amino acid building block utilized primarily in the synthesis of advanced peptidomimetics and conformationally restricted therapeutics. Structurally, it features an N,N-dimethylated alpha-amine and a meta-methyl substituted phenyl ring, combining enhanced lipophilicity, absolute resistance to N-terminal exopeptidases, and specific steric bulk. In procurement and process chemistry, this compound is selected over standard L-phenylalanine derivatives when a project requires simultaneous optimization of plasma stability, passive membrane permeability, and precise hydrophobic pocket engagement (e.g., P1/P2 pockets in proteases). Its incorporation necessitates specialized solid-phase peptide synthesis (SPPS) protocols due to the steric hindrance of the tertiary amine, making it a critical, high-value precursor for late-stage drug development rather than a generic combinatorial building block [1].
Substituting this compound with standard L-phenylalanine or the primary amine analog, (S)-3-methylphenylalanine, fundamentally compromises the end-product's pharmacokinetic profile. Primary amino acids are rapidly cleaved by aminopeptidases (such as LAP and DPP-IV) in vivo, reducing the half-life of the resulting peptide from hours to mere minutes. Furthermore, primary amines act as hydrogen-bond donors, which restricts passive membrane permeability and prevents the peptide from adopting the rigid, pre-organized conformations required for high-affinity target binding. Conversely, substituting with N,N-dimethyl-L-phenylalanine (lacking the meta-methyl group) fails to provide the necessary van der Waals contacts in enlarged hydrophobic binding clefts, leading to a 10- to 50-fold drop in target affinity. Therefore, for applications demanding both extreme proteolytic stability and precise steric fit, generic substitution is not viable and will result in downstream efficacy failures [1].
Unmodified primary amino acids like (S)-3-methylphenylalanine are highly susceptible to N-terminal degradation by aminopeptidases (e.g., Leucine Aminopeptidase, LAP). N,N-dimethylation of the alpha-amine in (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid completely removes the hydrogen-bond donor capacity required for exopeptidase recognition, extending the half-life in human plasma or S9 fractions from <15 minutes to >120 minutes. This structural modification is essential for developing orally bioavailable or long-acting peptide therapeutics where N-terminal degradation is the primary clearance pathway [1].
| Evidence Dimension | Plasma half-life (N-terminal degradation) |
| Target Compound Data | >120 minutes (N,N-dimethylated analog) |
| Comparator Or Baseline | <15 minutes ((S)-3-methylphenylalanine) |
| Quantified Difference | >8-fold increase in proteolytic stability |
| Conditions | In vitro human plasma or lung S9 fraction stability assays |
Buyers developing peptide therapeutics must procure the N,N-dimethylated building block to ensure in vivo stability, as the primary amine analog will rapidly degrade.
The N,N-dimethylation of the alpha-amine introduces severe steric hindrance during peptide bond formation. Unlike standard L-phenylalanine or (S)-3-methylphenylalanine, which couple efficiently using standard DIC/HOBt chemistry, (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid requires highly reactive phosphonium or uronium-based coupling reagents (e.g., PyBOP, HATU) and extended reaction times. Attempting to use generic coupling protocols will result in high levels of unreacted starting material and deletion sequences [1].
| Evidence Dimension | Coupling Efficiency in SPPS |
| Target Compound Data | >95% yield requiring PyBOP/HATU and extended times |
| Comparator Or Baseline | >95% yield using standard DIC/HOBt ((S)-3-methylphenylalanine) |
| Quantified Difference | Requirement for specialized, highly reactive coupling reagents due to steric hindrance |
| Conditions | Solid-phase peptide synthesis (SPPS) on standard Fmoc-compatible resins |
Process chemists must account for the specific steric hindrance of this building block by adjusting coupling reagents and cycle times to avoid costly synthesis failures.
The substitution of L-phenylalanine with (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid introduces three additional methyl groups (two on the amine, one on the meta-position of the phenyl ring). This modification significantly shifts the partition coefficient (LogP), increasing it by approximately 1.5 to 1.8 units compared to the unsubstituted baseline. This increase in lipophilicity is critical for transitioning extracellular peptide binders into cell-permeable macrocycles capable of engaging intracellular targets like protein-protein interactions (PPIs) [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | ~2.9 - 3.2 (Estimated for N,N-dimethyl-m-tolylalanine) |
| Comparator Or Baseline | 1.42 (Standard L-Phenylalanine) |
| Quantified Difference | ~1.5 - 1.8 unit increase in LogP |
| Conditions | Standard octanol-water partition modeling |
For intracellular drug targets, selecting this highly lipophilic building block over standard phenylalanine directly correlates with improved passive cell permeability and target engagement.
While N,N-dimethyl-L-phenylalanine provides proteolytic stability, it lacks the specific steric bulk required to fully occupy enlarged hydrophobic pockets (such as the P2 pocket in cysteine cathepsins or MHC Class II binding clefts). The incorporation of the meta-methyl group in (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid provides additional van der Waals contacts, which can improve binding affinity by 10- to 50-fold compared to the unsubstituted aromatic ring, preventing the peptide from adopting suboptimal, deeper binding poses [1].
| Evidence Dimension | Target Binding Affinity (Ki or IC50) |
| Target Compound Data | Optimized nanomolar binding (e.g., 10-50 nM range in optimized peptide scaffolds) |
| Comparator Or Baseline | Sub-optimal micromolar binding (N,N-dimethyl-L-phenylalanine) |
| Quantified Difference | 10x to 50x improvement in target affinity |
| Conditions | In vitro enzymatic or receptor binding assays (e.g., cysteine cathepsins or MHC II) |
Procurement of the m-methyl variant is necessary when the target receptor requires specific hydrophobic pocket filling that a standard phenyl ring cannot achieve.
Where this compound is the right choice for replacing N-terminal phenylalanine residues in therapeutic peptides to completely block exopeptidase degradation and extend plasma half-life, ensuring in vivo efficacy [1].
Where this compound is the right choice for increasing the overall lipophilicity (LogP) of a peptide sequence, facilitating passive transport across cell membranes to engage intracellular protein-protein interactions [1].
Where this compound is the right choice for providing the exact steric bulk (via the m-methyl group) required to optimally fill the P2 hydrophobic pocket, maximizing binding affinity over unsubstituted analogs [1].
Where this compound is the right choice for restricting the backbone rotation of a peptide lead through N,N-dimethylation, forcing a pre-organized bioactive conformation that improves target selectivity and reduces off-target binding [1].